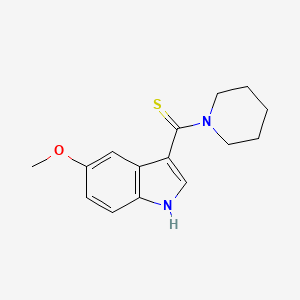

(5-méthoxy-1H-indol-3-yl)(pipéridino)méthanethione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of (5-methoxy-1H-indol-3-yl)(piperidino)methanethione in cancer treatment. For instance, a patent describes its use in treating conditions associated with NETosis, a process linked to various cancers and inflammatory diseases . The compound exhibits significant antitumor activity, as evidenced by its evaluation against human tumor cell lines, where it demonstrated a mean growth inhibition rate of 12.53% .

Neuropharmacological Effects

The compound has been studied for its interaction with melatonin receptors. It acts as an agonist for melatonin receptor type 1A and an inhibitor for type 1B, suggesting its potential role in regulating circadian rhythms and reproductive functions . This receptor interaction opens avenues for exploring the compound's effects on sleep disorders and mood regulation.

Proteomics Research

In proteomics, (5-methoxy-1H-indol-3-yl)(piperidino)methanethione is utilized as a biochemical tool to study protein interactions and modifications. Its ability to bind to specific proteins makes it valuable in understanding cellular mechanisms and disease pathways .

Case Study 1: Anticancer Evaluation

A systematic evaluation was conducted using the National Cancer Institute's protocols, assessing the compound against a panel of approximately sixty cancer cell lines. The results indicated that (5-methoxy-1H-indol-3-yl)(piperidino)methanethione displayed notable cytotoxicity with promising selectivity towards specific cancer types .

Case Study 2: Melatonin Receptor Interaction

Research involving receptor-ligand binding assays demonstrated that the compound effectively binds to melatonin receptors, influencing downstream signaling pathways. This interaction was characterized using NMR spectroscopy, confirming the formation of stable complexes with high affinity .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Evaluated against human tumor cell lines | Mean GI50/TGI values of 15.72/50.68 μM; significant cytotoxicity |

| Neuropharmacological Effects | Interaction with melatonin receptors | Acts as agonist/inhibitor for melatonin receptors |

| Proteomics Research | Used as a biochemical tool for studying protein interactions | Valuable for understanding cellular mechanisms |

Mécanisme D'action

The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The presence of the methoxy group and piperidino group might influence the compound’s interaction with its targets, its solubility, and its pharmacokinetic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-1H-indol-3-yl)(piperidino)methanethione typically involves the reaction of 5-methoxyindole with piperidine and a thiocarbonyl compound under controlled conditions . The reaction is carried out in an organic solvent such as toluene or dichloromethane, with the temperature maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

While specific industrial production methods for (5-methoxy-1H-indol-3-yl)(piperidino)methanethione are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated temperature control systems, and continuous monitoring to maintain the desired reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

(5-Methoxy-1H-indol-3-yl)(piperidino)methanethione undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature0°C to 25°C.

Reduction: Lithium aluminum hydride; reaction temperature-78°C to 0°C.

Substitution: Various nucleophiles (amines, thiols); reaction temperature0°C to 25°C.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Substituted indole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

(5-Methoxy-1H-indol-3-yl)propanoic acid: Another indole derivative with similar structural features but different functional groups.

9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: A compound with an indole moiety and additional functional groups, used in different research applications.

Uniqueness

(5-Methoxy-1H-indol-3-yl)(piperidino)methanethione is unique due to its combination of an indole ring with a piperidino and methanethione group, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Activité Biologique

The compound (5-methoxy-1H-indol-3-yl)(piperidino)methanethione is a derivative of indole, a structure known for its diverse biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₈N₂OS

- Molecular Weight : 274.38 g/mol

Biological Activity Overview

Research indicates that compounds with indole structures often exhibit significant biological activities, including:

- Antimicrobial properties

- Neuropharmacological effects

- Anticancer activity

- Serotonin Receptor Modulation : Indole derivatives often interact with serotonin receptors, particularly the 5-HT receptors, which are implicated in mood regulation and cognitive functions. This interaction can lead to antidepressant and anxiolytic effects .

- Antimicrobial Action : Some indole derivatives have demonstrated activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Cryptococcus neoformans .

- Cytotoxicity : Certain studies have shown that indole derivatives can induce apoptosis in cancer cells, suggesting potential use in cancer therapy .

Pharmacological Studies

A study investigating the synthesis and biological evaluation of 5-methoxy-indole derivatives found that compounds with piperidine substitutions exhibited enhanced binding affinity to serotonin receptors, particularly the 5-HT6 receptor, which is associated with cognitive enhancement and memory improvement .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of related indole compounds. For instance, derivatives showed effective inhibition against MRSA with Minimum Inhibitory Concentrations (MIC) as low as 0.25 µg/mL . The presence of methoxy groups on the indole ring was crucial for enhancing this activity.

Case Studies

Propriétés

IUPAC Name |

(5-methoxy-1H-indol-3-yl)-piperidin-1-ylmethanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-18-11-5-6-14-12(9-11)13(10-16-14)15(19)17-7-3-2-4-8-17/h5-6,9-10,16H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYKMZMAHCBBDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=S)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.